molecular formula C15H17F3N4O2 B12238526 1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine

Cat. No.: B12238526
M. Wt: 342.32 g/mol
InChI Key: JLSYEAZPWXGKJU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethyl-substituted oxadiazole ring, and a piperazine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a trifluoromethyl-substituted carboxylic acid under dehydrating conditions.

    Attachment of the piperazine moiety: The oxadiazole intermediate is then reacted with a suitable piperazine derivative, often under basic conditions.

    Introduction of the methoxyphenyl group: The final step involves the coupling of the methoxyphenyl group to the piperazine-oxadiazole intermediate, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The oxadiazole ring may interact with enzymes or other proteins, affecting their function. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl}piperazine: This compound has a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]ethyl}piperazine: The presence of an ethyl group instead of a methyl group can affect the compound’s reactivity and biological activity.

    1-(3-Methoxyphenyl)-4-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}piperazine: The position of the oxadiazole ring substitution can influence the compound’s overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C15H17F3N4O2

Molecular Weight

342.32 g/mol

IUPAC Name

2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H17F3N4O2/c1-23-12-4-2-3-11(9-12)22-7-5-21(6-8-22)10-13-19-20-14(24-13)15(16,17)18/h2-4,9H,5-8,10H2,1H3

InChI Key

JLSYEAZPWXGKJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3=NN=C(O3)C(F)(F)F

Origin of Product

United States

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